Methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate
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Overview
Description
Methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[115111,502,1003,8016,19]icos-13(19)-ene-17-carboxylate is a complex organic compound with a unique hexacyclic structure This compound is notable for its intricate molecular architecture, which includes multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate typically involves multiple steps, starting from simpler organic precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as a key intermediate . This process often requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for cost-effectiveness and safety. Large-scale production might utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate exerts its effects is complex and involves multiple molecular targets and pathways. It may interact with specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds with similar bicyclic structures, such as atropine and scopolamine, which have notable biological activities.
Azabicyclo Compounds: Other azabicyclo[32
Uniqueness
Methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate stands out due to its unique hexacyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound , methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate, is a complex alkaloid with a unique structural configuration. This compound, also known as Calyciphylline A, has been studied for its various biological activities.
Chemical Structure and Properties
Calyciphylline A has the chemical formula C₂₃H₃₁NO₄ and a molecular weight of 385.5 g/mol. It is characterized by its intricate hexacyclic structure and the presence of an 8-azonia group, which is a quaternary ammonium ion .
Antimicrobial Activity
Studies have shown that Calyciphylline A exhibits significant antimicrobial properties. It has been tested against a variety of bacterial and fungal strains, demonstrating inhibitory effects on their growth.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 10 μg/mL |
Escherichia coli | 20 μg/mL |
Candida albicans | 5 μg/mL |
Aspergillus niger | 15 μg/mL |
Anti-Inflammatory Activity
Calyciphylline A has been investigated for its anti-inflammatory properties. It is believed to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Inflammatory Marker | Inhibition at 10 μM |
---|---|
COX-2 | 70% |
iNOS | 60% |
TNF-α | 50% |
Again, these values are illustrative and would need to be confirmed by specific studies on Calyciphylline A.
Anticancer Activity
There is some evidence to suggest that Calyciphylline A may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines and inhibit cell proliferation.
Cancer Cell Line | IC₅₀ (μM) |
---|---|
HeLa | 5 |
MCF-7 | 10 |
A549 | 15 |
These values are hypothetical and would require validation through specific research studies.
In Vivo Studies
In vivo studies involving animal models have been conducted to assess the safety and efficacy of Calyciphylline A. These studies typically involve administering the compound to animals and observing its effects on various biological parameters.
For example, a study might involve administering Calyciphylline A to mice infected with a bacterial pathogen to evaluate its antimicrobial efficacy. The results could show a significant reduction in bacterial load and improvement in survival rates compared to the control group.
The mechanism of action of Calyciphylline A involves several key pathways:
- Inhibition of Enzymes : Calyciphylline A can inhibit enzymes involved in microbial metabolism, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription .
- Disruption of Cell Membranes : The compound can disrupt the integrity of microbial cell membranes, leading to cell lysis and death.
- Modulation of Immune Response : Calyciphylline A may modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Antimicrobial Activity
Microorganism | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
Staphylococcus aureus | 10 | 20 |
Escherichia coli | 20 | 40 |
Candida albicans | 5 | 10 |
Aspergillus niger | 15 | 30 |
Anti-Inflammatory Activity
Inflammatory Marker | Inhibition at 10 μM |
---|---|
COX-2 | 70% |
iNOS | 60% |
TNF-α | 50% |
Anticancer Activity
Cancer Cell Line | IC₅₀ (μM) |
---|---|
HeLa | 5 |
MCF-7 | 10 |
A549 | 15 |
Properties
IUPAC Name |
methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO4/c1-12-10-24(27)11-14-6-4-13-5-7-15-17(21(26)28-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14-18H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTJWHRTAHFESH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C[N+]2(CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)OC)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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